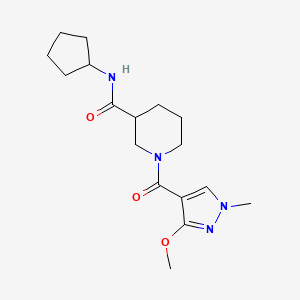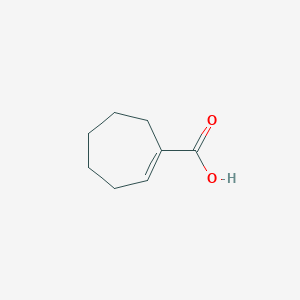
4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)” is a chemical compound with the CAS Number: 408327-92-4 . It is a light-yellow to brown powder or crystals .
Molecular Structure Analysis
The molecular formula of “4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)” is C20H12Br4 . The InChI Code is 1S/C20H12Br4/c21-16-7-1-13 (2-8-16)19 (14-3-9-17 (22)10-4-14)20 (24)15-5-11-18 (23)12-6-15/h1-12H .Physical And Chemical Properties Analysis
The physical form of “4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)” is a light-yellow to brown powder or crystals . The storage temperature is room temperature .Scientific Research Applications
- 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) serves as a valuable building block in organic synthesis. Researchers use it to create functional materials, such as polymers, liquid crystals, and semiconductors. Its unique structure allows for diverse modifications and applications in material science .
- The compound’s three bromine atoms provide opportunities for supramolecular interactions. Researchers explore its self-assembly behavior, host-guest chemistry, and crystal engineering. Understanding these interactions can lead to novel materials with tailored properties .
- Researchers investigate the compound’s potential as a catalyst or ligand in various reactions. Its π-conjugated system and bromine substituents make it interesting for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions .
- The compound exhibits interesting photophysical properties due to its extended π-conjugation. Scientists study its absorption, emission, and fluorescence behavior. Applications include organic light-emitting diodes (OLEDs), solar cells, and sensors .
- Although primarily used for research purposes, understanding its interactions with biological systems is essential. Researchers explore its potential as a fluorescent probe, drug delivery vehicle, or imaging agent. However, it is not approved for human therapeutic use .
- For in vivo studies, researchers prepare formulations using the compound. Typically, they dissolve it in dimethyl sulfoxide (DMSO) and mix it with corn oil for administration. This step ensures proper solubility and stability during experiments .
Organic Synthesis and Functional Materials
Supramolecular Chemistry
Catalysis and Cross-Coupling Reactions
Photophysical Properties and Optoelectronics
Biological and Medicinal Chemistry
In Vivo Formulation Development
Safety and Hazards
The safety information for “4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)” includes the following: The pictograms GHS07 indicate that it’s harmful if swallowed . The signal word is "Warning" . The hazard statements include H302: Harmful if swallowed . The precautionary statements include P280: Wear protective gloves/protective clothing/eye protection/face protection, P305: IF IN EYES, P338: Remove contact lenses if present and easy to do – continue rinsing, and P351: Rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary targets of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) are currently unknown This compound is a complex organic molecule with multiple bromine atoms, which suggests it may interact with a variety of biological targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects
properties
IUPAC Name |
1-bromo-4-[1-bromo-2,2-bis(4-bromophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br4/c21-16-7-1-13(2-8-16)19(14-3-9-17(22)10-4-14)20(24)15-5-11-18(23)12-6-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQOEFFHPLTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)Br)C3=CC=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2518759.png)
![ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2518760.png)
![2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2518761.png)


![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)
![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide](/img/structure/B2518769.png)




![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)
